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molecular formula C14H24N2O5 B8388410 Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate

Cat. No. B8388410
M. Wt: 300.35 g/mol
InChI Key: GTVIVMHQASSVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

HOBt (3.48 g, 25.8 mmol) and DIPEA (6.94 g, 53.8 mmol) were added to a stirred solution of malonic acid monoethyl ester (2.84 g, 21.5 mmol) in DMF (10 mL). The reaction mixture was cooled to 10° C. and EDCI.HCl (4.95 g, 25.8 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (4 g, 21.5 mmol) were added. The reaction mixture was stirred at room temperature overnight then diluted with water. The product was extracted with ethyl acetate and the ethyl acetate was washed with brine solution, dried over Na2SO4 and concentrated to afford 5.2 g (84%) of 4-(2-ethoxycarbonyl-acetyl)-piperazine-1-carboxylic acid tert-butyl ester. LCMS: 301.17 (M+1)+ 84.5%. 1H NMR: (CDCl3): δ 4.0 (q, 2H), 3.45 (m, 2H), 3.3 (m, 8H), 1.25 (s, 9H), 1.1 (t, 3H).
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[CH2:20]([O:22][C:23](=[O:28])[CH2:24][C:25]([OH:27])=O)[CH3:21].CCN=C=NCCCN(C)C.Cl.[C:41]([O:45][C:46]([N:48]1[CH2:53][CH2:52][NH:51][CH2:50][CH2:49]1)=[O:47])([CH3:44])([CH3:43])[CH3:42]>CN(C=O)C.O>[C:41]([O:45][C:46]([N:48]1[CH2:53][CH2:52][N:51]([C:25](=[O:27])[CH2:24][C:23]([O:22][CH2:20][CH3:21])=[O:28])[CH2:50][CH2:49]1)=[O:47])([CH3:44])([CH3:42])[CH3:43] |f:3.4|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
6.94 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.84 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.95 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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